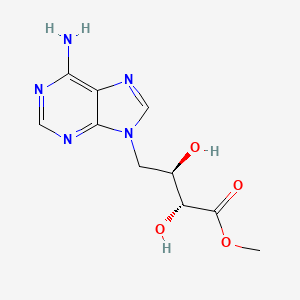![molecular formula C14H26O3Si B11851908 2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-08-5](/img/structure/B11851908.png)
2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that features a cyclobutanone core substituted with a methoxycyclohexyl group and a trimethylsilyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves multiple steps:
Formation of the Cyclobutanone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxycyclohexyl Group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the Trimethylsilyloxy Group: This is often done using silylation reagents under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert the cyclobutanone core to cyclobutanol derivatives.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The methoxy and trimethylsilyloxy groups could play roles in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methoxycyclohexyl)cyclobutanone: Lacks the trimethylsilyloxy group.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxycyclohexyl group.
Cyclobutanone Derivatives: Various substitutions on the cyclobutanone core.
Eigenschaften
CAS-Nummer |
69152-08-5 |
|---|---|
Molekularformel |
C14H26O3Si |
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
2-(1-methoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C14H26O3Si/c1-16-13(9-6-5-7-10-13)14(11-8-12(14)15)17-18(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
VHLYGAORTYCQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


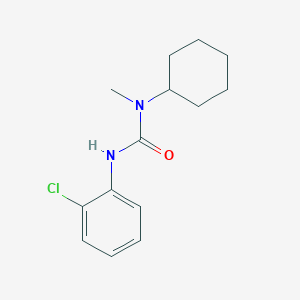
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)

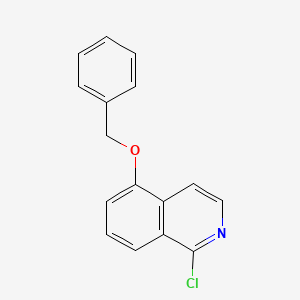
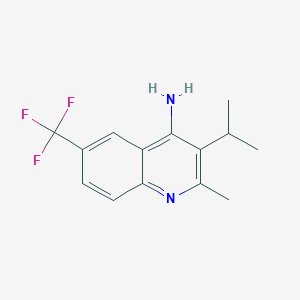
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
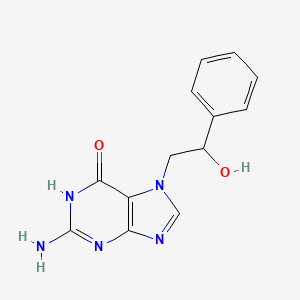
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
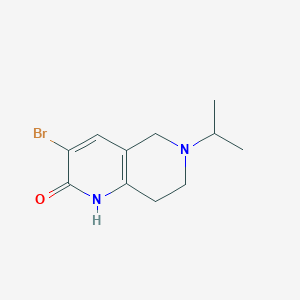
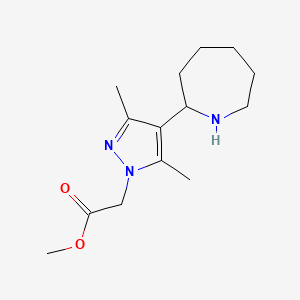

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)
